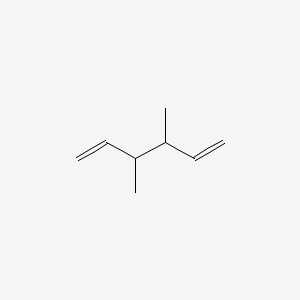
3,4-Dimethyl-1,5-hexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-1,5-hexadiene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1,5-hexadiene can be synthesized through various organic reactions. One common method involves the dehydrohalogenation of 3,4-dimethyl-1,5-dibromohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic dehydrogenation of suitable precursors under controlled conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethyl-1,5-hexadiene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can yield the corresponding saturated hydrocarbon.
Substitution: It can participate in electrophilic addition reactions, where halogens or other electrophiles add across the double bonds.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Halogens (e.g., Br2), acids (e.g., HCl)
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
3,4-Dimethyl-1,5-hexadiene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of diene reactivity and mechanisms of pericyclic reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It serves as an intermediate in the synthesis of various fine chemicals and polymers.
Mecanismo De Acción
The mechanism by which 3,4-Dimethyl-1,5-hexadiene exerts its effects depends on the specific reaction it undergoes. For example, in pericyclic reactions like the Cope rearrangement, the compound undergoes a [3,3]-sigmatropic shift, where the sigma bonds are rearranged through a concerted mechanism. This involves the formation of a cyclic transition state and the migration of substituents within the molecule.
Comparación Con Compuestos Similares
1,5-Hexadiene: Another diene with a similar structure but without the methyl groups at positions 3 and 4.
2,4-Hexadiene: A conjugated diene with double bonds at positions 2 and 4.
3,3-Dimethyl-1,5-hexadiene: A structural isomer with both methyl groups on the same carbon.
Uniqueness: 3,4-Dimethyl-1,5-hexadiene is unique due to the positioning of its methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for studying the effects of substituents on diene chemistry.
Propiedades
Número CAS |
4894-63-7 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
3,4-dimethylhexa-1,5-diene |
InChI |
InChI=1S/C8H14/c1-5-7(3)8(4)6-2/h5-8H,1-2H2,3-4H3 |
Clave InChI |
BKVALJGAKNDDJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
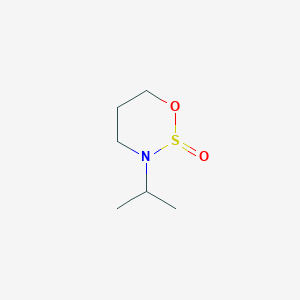
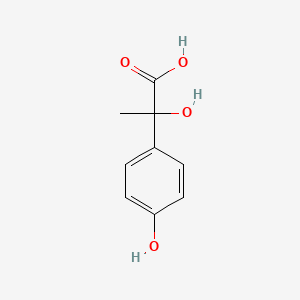

![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
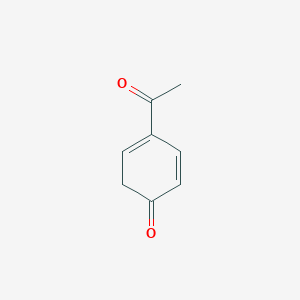
![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)
![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)
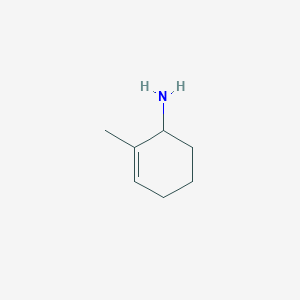
![Benzoic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B13795743.png)
